![molecular formula C12H16OS B14692230 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol CAS No. 24926-84-9](/img/structure/B14692230.png)
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol is an organic compound that features a naphthalene ring system with a sulfanyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthalenethiol with ethylene oxide under basic conditions to yield the desired product. The reaction typically proceeds as follows:
Starting Materials: 2-naphthalenethiol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at a temperature range of 50-70°C.
Procedure: The 2-naphthalenethiol is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then added dropwise to the solution while maintaining the reaction temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with halides or other electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ethan-1-ol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenethiol: Lacks the ethan-1-ol moiety but shares the naphthalene ring and sulfanyl group.
2-Naphthalenol: Contains a hydroxyl group on the naphthalene ring but lacks the sulfanyl group.
5,6,7,8-Tetrahydronaphthalen-2-yl derivatives: Various derivatives with different functional groups attached to the naphthalene ring.
Uniqueness
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol is unique due to the presence of both the sulfanyl group and the ethan-1-ol moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
24926-84-9 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C12H16OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9,13H,1-4,7-8H2 |
Clé InChI |
CWEJSQVZBYBLIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



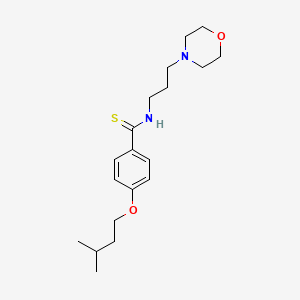

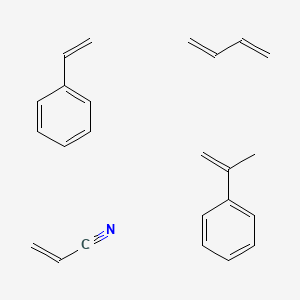
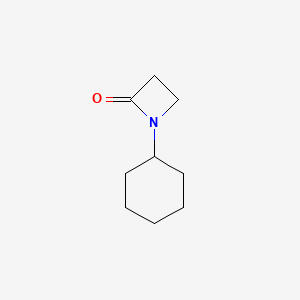


![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
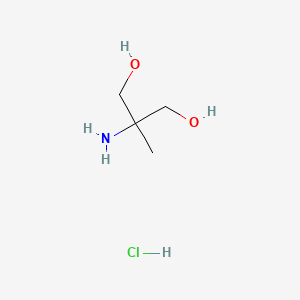
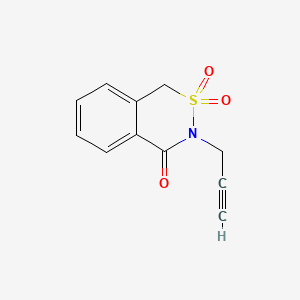
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)

